

An In-Depth Technical Guide to 2-Propoxynaphthalene (CAS: 19718-45-7)

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Compound of Interest

Compound Name: 2-Propoxynaphthalene

Cat. No.: B028592

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-propoxynaphthalene**, a naphthalene derivative with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While direct biological data on **2-propoxynaphthalene** is limited, this document consolidates its known chemical and physical properties, detailed synthesis protocols, and safety information. Furthermore, by examining the biological activities of structurally related naphthalene derivatives, this guide proposes potential avenues for future research and drug development, including hypothetical screening workflows and mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **2-propoxynaphthalene** and its analogs.

Chemical and Physical Properties

2-Propoxynaphthalene is an aromatic ether characterized by a naphthalene ring substituted with a propoxy group at the second position.^{[1][2]} Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **2-Propoxynaphthalene**

| Property | Value | Reference |
|-------------------|--|--------------|
| CAS Number | 19718-45-7 | [3][4][5][6] |
| Molecular Formula | C ₁₃ H ₁₄ O | [3][4][5] |
| Molecular Weight | 186.25 g/mol | [3][4] |
| Appearance | White to yellow or orange powder/crystal | [6] |
| Melting Point | 38-42 °C | [6] |
| Boiling Point | 305 °C | [6] |
| IUPAC Name | 2-propoxynaphthalene | [4] |
| Synonyms | 2-Naphthyl propyl ether | [3][5][6] |

Synthesis of 2-Propoxynaphthalene

The primary method for synthesizing **2-propoxynaphthalene** is the Williamson ether synthesis.[2] This versatile and widely used method can be optimized using techniques such as phase-transfer catalysis or microwave assistance to improve reaction times and yields.

General Experimental Protocol: Williamson Ether Synthesis

The synthesis involves the reaction of 2-naphthol with a propyl halide in the presence of a base.

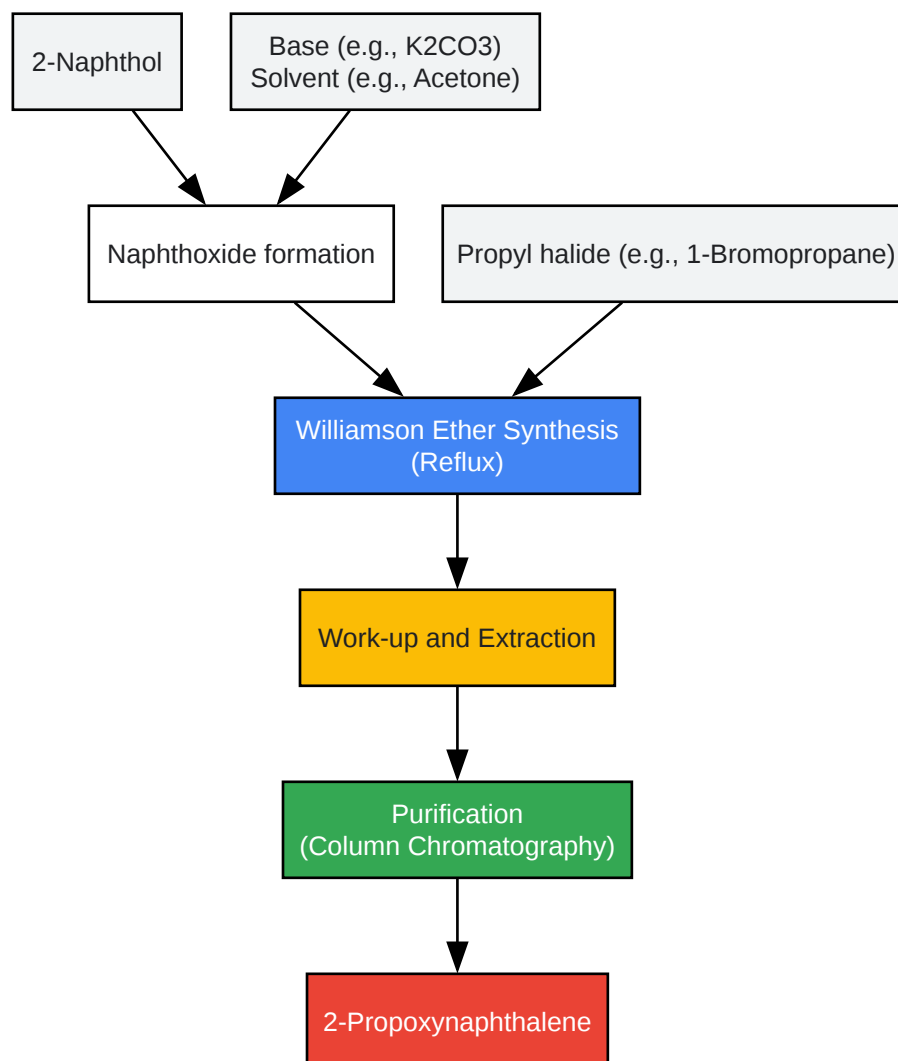
Table 2: Reagents and Conditions for Williamson Ether Synthesis of **2-Propoxynaphthalene**

| Reagent/Condition | Description |
|----------------------|--|
| Starting Material | 2-Naphthol |
| Alkylating Agent | 1-Bromopropane or 1-Iodopropane |
| Base | Sodium hydroxide (NaOH) or Potassium carbonate (K ₂ CO ₃) |
| Solvent | Acetone, Ethanol, or Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature to reflux |
| Reaction Time | Several hours |

Detailed Methodology:

- To a solution of 2-naphthol in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added.
- The mixture is stirred at room temperature for a specified period to allow for the formation of the naphthoxide salt.
- The propyl halide (e.g., 1-bromopropane) is then added to the reaction mixture.
- The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford pure **2-propoxynaphthalene**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-propoxynaphthalene** via Williamson ether synthesis.

Biological Activity and Potential Applications in Drug Development

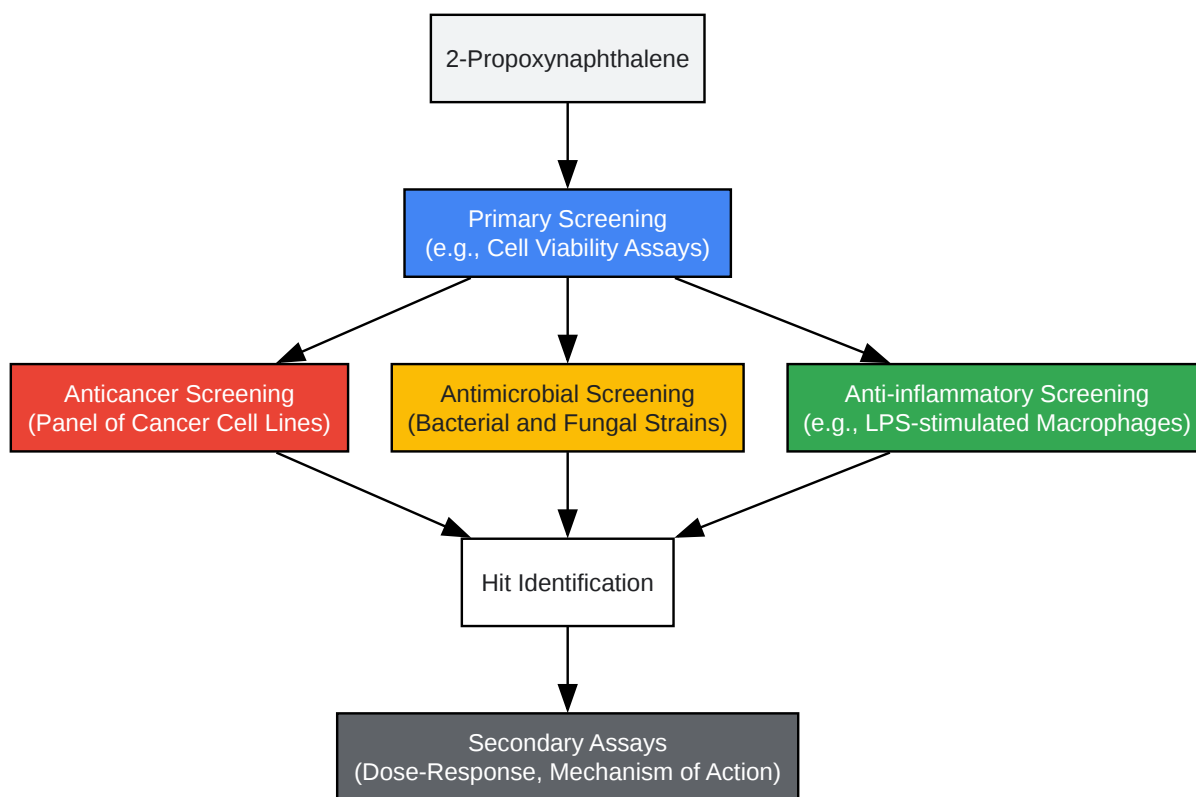
Direct experimental data on the biological activity of **2-propoxynaphthalene** is not readily available in the public domain. However, the naphthalene scaffold is a common feature in many biologically active compounds, suggesting that **2-propoxynaphthalene** could serve as a valuable starting point for the development of novel therapeutics.^{[1][7][8]}

Inferred Potential from Naphthalene Derivatives

- **Anticancer Activity:** Numerous naphthalene derivatives have been synthesized and evaluated for their anticancer properties.^[3] For instance, certain 2-naphthaleno stilbenes have shown growth inhibitory effects against various human tumor cell lines. The naphthalene core is thought to contribute to the molecule's ability to interact with biological targets such as enzymes or receptors involved in cancer cell proliferation.
- **Antimicrobial Activity:** Naphthalene derivatives have also been explored for their antibacterial and antifungal activities. Their mechanism of action can vary, but some have been shown to disrupt microbial cell membranes or inhibit essential enzymes.
- **Anti-inflammatory Effects:** The anti-inflammatory potential of naphthalene-containing compounds has been documented. These compounds may exert their effects by inhibiting pro-inflammatory enzymes or modulating inflammatory signaling pathways.

Proposed In Vitro Screening Workflow

Given the lack of direct biological data, a logical first step in evaluating the therapeutic potential of **2-propoxynaphthalene** would be to perform a broad in vitro screening cascade.

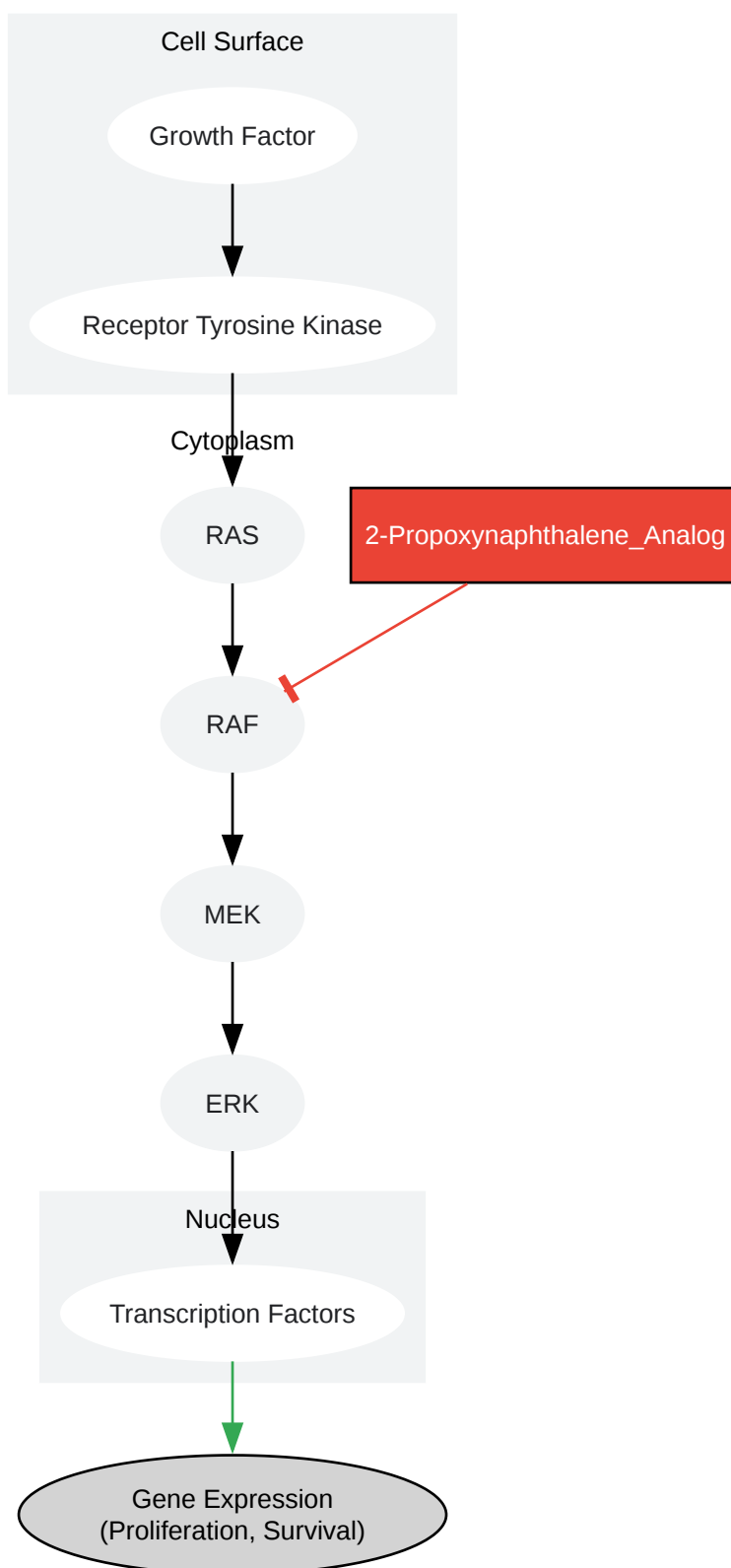


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Caption: Proposed in vitro screening workflow for **2-propoxynaphthalene**.

Hypothetical Signaling Pathway Involvement

Based on the activities of other naphthalene derivatives, **2-propoxynaphthalene** or its future analogs could potentially interact with various signaling pathways implicated in disease. For example, in the context of cancer, these could include pathways regulating cell cycle progression, apoptosis, or angiogenesis. A hypothetical mechanism could involve the inhibition of a key kinase in a cancer-related signaling cascade.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a **2-propoxynaphthalene** analog.

Safety and Handling

According to available safety data, **2-propoxynaphthalene** is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. It is also considered toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information for **2-Propoxynaphthalene**

| Hazard Class | Hazard Statement |
|--|---|
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Propoxynaphthalene (CAS: 19718-45-7) is a readily synthesizable naphthalene derivative with well-defined chemical and physical properties. While its biological activity has not been extensively studied, the prevalence of the naphthalene scaffold in a wide range of bioactive molecules suggests that **2-propoxynaphthalene** holds promise as a building block for the development of new therapeutic agents. This technical guide provides a foundation for future research by summarizing the current knowledge and proposing a logical framework for the systematic evaluation of its biological potential. Further investigation into its anticancer, antimicrobial, and anti-inflammatory properties is warranted to unlock its full therapeutic value.

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